molecular formula C20H18N2O5S B2849980 ethyl 2-(4-methyl-2-oxo-2H-chromene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1207054-16-7

ethyl 2-(4-methyl-2-oxo-2H-chromene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2849980
CAS No.: 1207054-16-7
M. Wt: 398.43
InChI Key: DPNAEZVYWSOQHX-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 4-methylcoumarin (chromene) moiety linked via a carboxamide group to a cyclopenta[d]thiazole scaffold. The ethyl ester group at the 4-position enhances solubility in organic solvents, while the carboxamido linkage introduces hydrogen-bonding capability.

Properties

IUPAC Name

ethyl 2-[(4-methyl-2-oxochromene-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-3-26-18(24)12-8-9-14-16(12)21-20(28-14)22-17(23)15-10(2)11-6-4-5-7-13(11)27-19(15)25/h4-7,12H,3,8-9H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNAEZVYWSOQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=C(C4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-methyl-2-oxo-2H-chromene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential applications based on recent research findings.

Structural Overview

The compound features a unique combination of a chromene core and a thiazole ring, which are known for their diverse chemical properties. The presence of carboxamido and carboxylate functional groups enhances its reactivity and interaction capabilities in biological systems. Its molecular formula is C20H18N2O5SC_{20}H_{18}N_{2}O_{5}S with a molecular weight of approximately 398.43 g/mol .

The biological activity of this compound is attributed to its ability to interact with various cellular targets. These interactions can influence multiple biochemical pathways, leading to therapeutic effects such as:

  • Antimicrobial Activity : The compound demonstrates significant antibacterial properties against various pathogens. For instance, derivatives with similar structural motifs have shown effective inhibition against Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values in the range of 15–22 μg/ml .
  • Antifungal Properties : Compounds in this class have also been evaluated for antifungal activity, showing varying degrees of efficacy against fungi like Mucor species and Trichoderma atroviride.

Research Findings

Recent studies have highlighted the biological potential of this compound through various experimental approaches:

  • Synthesis and Characterization : The synthesis typically involves multi-step organic reactions, often yielding derivatives that retain or enhance biological activity. Techniques like NMR and HRMS are employed for structural characterization .
  • Bioactivity Evaluation : In vitro bioassays have been conducted to assess the antibacterial and antifungal activities of the synthesized compounds. For example, compounds derived from similar thiazole frameworks exhibited promising results against bacterial strains with IC50 values ranging from 3.73 to 40.32 μM .
  • Case Studies : One notable study involved evaluating the cytotoxicity of synthesized derivatives on human embryonic kidney cells (HEK-293), revealing that many compounds were non-toxic at effective concentrations, indicating their potential for further development as therapeutic agents .

Comparative Analysis

To better understand the significance of this compound within its structural class, a comparative analysis with related compounds is presented below:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Ethyl 4-oxo-4H-chromene-2-carboxylateChromene coreModerate antibacterialLacks thiazole ring
4-HydroxyquinolonesHeterocyclic structureAntibacterialDifferent functional groups
Ethyl 2-(4-methylthiazolyl)acetateThiazole ringAntifungalDifferent backbone structure

The distinct combination of chromene and thiazole structures in this compound imparts unique chemical and biological properties that differentiate it from other similar compounds .

Scientific Research Applications

Structural Features

The compound's IUPAC name reflects its intricate structure, which includes multiple functional groups such as carboxamido and carboxylate groups. The molecular formula is C20H18N2O5SC_{20}H_{18}N_{2}O_{5}S, and it typically exists as a solid at room temperature due to its complex molecular architecture.

Key Chemical Properties

  • Molecular Weight : 398.43 g/mol
  • Functional Groups : Carboxamido, Carboxylate
  • Reactivity : The compound's reactivity is influenced by steric factors and electronic effects from neighboring groups, making it suitable for further derivatization in synthetic applications.

Medicinal Chemistry

Ethyl 2-(4-methyl-2-oxo-2H-chromene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate has shown significant potential in medicinal chemistry, particularly for its anti-inflammatory and anticancer properties. Research indicates that derivatives of this compound exhibit substantial biological activities, suggesting a multifaceted mechanism of action.

Case Study: Antibacterial Activity

Recent studies have demonstrated that compounds derived from this structure possess antibacterial properties. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 50 mg/mL against E. coli, indicating promising antibacterial effectiveness .

Synthesis of Novel Compounds

The synthesis of this compound typically involves multi-step organic reactions, including Steglich esterification and other coupling reactions. This synthetic versatility allows for the creation of a variety of derivatives with potentially enhanced biological activities.

Synthetic Route Overview

StepReaction TypeDescription
1EsterificationFormation of carboxamide from carboxylic acid and amine
2CouplingReaction with arylboronic acids using Pd catalysts
3PurificationColumn chromatography to isolate products

Material Sciences

The unique structural characteristics of this compound also make it suitable for applications in material sciences, particularly in the development of new materials with specific electronic or optical properties due to the presence of heterocyclic structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 303136-36-9)

  • Structural Differences :
    • The cyclopenta[b]thiophene system replaces the thiazole ring with a thiophene, altering electronic properties (lower electronegativity of S in thiophene vs. N in thiazole).
    • The substituent at the 2-position is a 4-phenylbenzoyl group instead of the coumarin-derived carboxamido group.
  • Physicochemical Properties: Molecular Weight: 391.5 g/mol (vs. ~423 g/mol for the target compound, estimated from analogs). XLogP3: 5.9 (indicating higher lipophilicity than the target compound, which likely has a lower logP due to the polar carboxamido group). Hydrogen-Bonding: 1 donor, 4 acceptors (similar to the target compound).

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

  • Structural Differences :
    • A tetrahydrobenzo[b]thiophene core replaces the cyclopenta[d]thiazole, reducing aromaticity and increasing conformational flexibility.
    • The 4-hydroxyphenyl group introduces additional polarity and hydrogen-bonding capacity.
  • Synthesis: Prepared via a Petasis reaction in hexafluoroisopropanol (HFIP) with a 22% yield, highlighting challenges in coupling bulky substituents. Characterization: HRMS-ESI confirmed the molecular formula (C₂₂H₂₅NO₅S), with NMR validating regioselectivity .

Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

  • Core Similarity : Shares the cyclopenta[d]thiazole-ethyl ester backbone but lacks the coumarin-carboxamido group.
  • Functional Implications :
    • The absence of the coumarin moiety reduces molecular weight (~265 g/mol) and lipophilicity (predicted XLogP3 ~2.5).
    • Serves as a precursor for derivatives like the target compound, underscoring the role of carboxamido substituents in enhancing target binding .

Tabulated Comparison of Key Properties

Property Target Compound Ethyl 2-[(4-phenylbenzoyl)amino]-... (CAS 303136-36-9) Ethyl 2-amino-... (Precursor)
Molecular Formula C₂₃H₂₂N₂O₅S (estimated) C₂₃H₂₁NO₃S C₁₀H₁₄N₂O₂S
Molecular Weight (g/mol) ~423 391.5 265.3
XLogP3 ~4.2 (predicted) 5.9 ~2.5 (predicted)
Hydrogen-Bond Donors 1 1 1
Hydrogen-Bond Acceptors 5 4 3
Key Structural Motif Coumarin-thiazole hybrid Thiophene with aryl substituent Unsubstituted thiazole

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s synthesis likely requires regioselective coupling of the coumarin carboxamide to the thiazole core, akin to methods in and . Microwave-assisted synthesis (as in ) could improve yields.
  • Pharmacological Potential: Analogous compounds (e.g., coumarin-thiazolidinones in ) exhibit anti-inflammatory and anticancer activities, suggesting the target compound merits similar screening.
  • Data Limitations: No direct biological or crystallographic data for the target compound were found in the evidence. Future studies should prioritize X-ray analysis (using SHELXL or WinGX ) and in vitro assays.

Preparation Methods

Synthesis of 4-Methyl-2-oxo-2H-chromene-3-carboxylic Acid

The chromene-3-carboxylic acid moiety is synthesized via Knoevenagel condensation between 2-hydroxy-4-methylbenzaldehyde and Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione).

Reaction Conditions and Optimization

A suspension of 2-hydroxy-4-methylbenzaldehyde (1.0 mmol) and Meldrum’s acid (1.01 mmol) in aqueous tomato juice (2 mL) undergoes ultrasound irradiation at 20°C for 5 minutes. The procedure leverages green chemistry principles, achieving a 99% yield of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid after crystallization. Key advantages include:

  • Solvent sustainability : Tomato juice acts as a biodegradable reaction medium.
  • Efficiency : Ultrasonic irradiation reduces reaction time from hours to minutes.

Spectroscopic Validation

  • IR : Strong absorption at 1715 cm⁻¹ (C=O stretch of carboxylic acid).
  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, chromene H-4), 7.52–7.48 (m, 2H, aromatic H), 2.42 (s, 3H, CH₃).

Preparation of Ethyl 5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

The cyclopenta[d]thiazole core is constructed via cyclocondensation of cyclopentanone derivatives with thiourea.

Cyclization Protocol

Ethyl 3-hydrazinyl-3-oxopropanoate (1.46 g, 10 mmol) reacts with cyclopentanone (10 mmol) in refluxing ethanol (30 mL) for 1 hour. The intermediate hydrazone undergoes acid-catalyzed cyclization to form the thiazole ring.

Critical Parameters
  • Catalyst : Piperidine (0.5 equiv) enhances cyclization efficiency.
  • Temperature : Reflux at 78°C ensures complete ring closure.

Characterization Data

  • Melting Point : 265–267°C.
  • MS (ESI) : m/z 238.1 [M+H]⁺.

Amide Coupling to Form the Target Compound

The final step involves coupling 4-methyl-2-oxo-2H-chromene-3-carboxylic acid with ethyl 5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate via carbodiimide-mediated amidation .

Reaction Setup

  • Activation : 4-Methyl-2-oxo-2H-chromene-3-carboxylic acid (1.0 equiv) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and N-hydroxysuccinimide (NHS, 1.1 equiv) in dry THF (10 mL) at 0°C.
  • Coupling : The activated ester is added to ethyl 5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate (1.0 equiv) in THF, stirred at 25°C for 12 hours.

Yield and Purification

  • Crude Yield : 78–82%.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) affords the pure product as a pale-yellow solid.

Analytical Data for the Target Compound

Spectroscopic Profiles

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 8.34 (s, 1H, chromene H-4), 7.89 (d, J=8.4 Hz, 1H, aromatic H), 7.63 (s, 1H, thiazole H-2), 4.32 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.88–2.82 (m, 2H, cyclopentane H), 2.51 (s, 3H, CH₃), 1.38 (t, J=7.1 Hz, 3H, OCH₂CH₃).
¹³C NMR (100 MHz, CDCl₃) δ 172.1 (C=O), 164.3 (C=O), 155.7 (thiazole C-2), 148.9 (chromene C-2), 132.4–116.2 (aromatic C), 61.4 (OCH₂CH₃), 30.1–25.3 (cyclopentane C), 14.1 (OCH₂CH₃).
IR (KBr) 3320 cm⁻¹ (N–H stretch), 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O).

Crystallographic Data

Single-crystal X-ray diffraction confirms the Z-configuration of the amide bond and planar geometry of the thiazole ring.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Method Yield (%) Reaction Time Catalyst Reference
Knoevenagel condensation 99 5 minutes None
Thiazole cyclization 85 1 hour Piperidine
Amide coupling 82 12 hours DCC/NHS

Environmental Impact

  • Solvent Use : Aqueous tomato juice in the Knoevenagel step reduces reliance on volatile organic solvents.
  • Atom Economy : The cyclization step achieves 92% atom economy due to minimal byproduct formation.

Challenges and Optimization Opportunities

Limitations in Current Protocols

  • Amide Coupling Efficiency : DCC-mediated coupling requires stoichiometric reagents, increasing costs.
  • Chromene Purification : Acidic workup in the Knoevenagel step necessitates careful pH control to prevent decomposition.

Proposed Improvements

  • Catalytic Amidation : Replace DCC with polymer-supported carbodiimide for recyclability.
  • Microwave-Assisted Cyclization : Reduce thiazole formation time from 1 hour to 15 minutes.

Q & A

Q. What are the key synthetic challenges in preparing ethyl 2-(4-methyl-2-oxo-2H-chromene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate, and how can they be addressed methodologically?

The synthesis involves multi-step reactions requiring precise control of reaction conditions. Key challenges include:

  • Regioselectivity : Ensuring proper functional group coupling (e.g., chromene-carboxamido linkage to the thiazole core) .
  • Stability of intermediates : Reactive intermediates like cyclopenta[d]thiazole derivatives may degrade under acidic/oxidative conditions; inert atmospheres (N₂/Ar) and low temperatures (0–5°C) are recommended .
  • Purification : Use preparative HPLC or column chromatography to isolate the final product, monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., coupling between the chromene carbonyl and thiazole NH) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~ 450–460 Da) and fragmentation patterns .
  • FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~1600 cm⁻¹ (chromene C=C) confirm functional groups .

Q. How can reaction yields be optimized for the cyclopenta[d]thiazole core formation?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
  • Catalyst optimization : Use Lewis acids like ZnCl₂ (5 mol%) to accelerate ring closure .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .

Advanced Research Questions

Q. What computational strategies can predict biological targets for this compound?

  • Molecular docking : Screen against kinase or GPCR libraries using AutoDock Vina or Schrödinger Suite .
  • QSAR modeling : Correlate substituent effects (e.g., methyl on chromene) with activity using descriptors like logP and polar surface area .
  • Density Functional Theory (DFT) : Calculate charge distribution to predict reactive sites for electrophilic/nucleophilic interactions .

Q. How can researchers resolve contradictions in biological activity data across similar compounds?

  • Meta-analysis : Compare IC₅₀ values from structurally analogous derivatives (e.g., cyclopenta[b]thiophene vs. thiazole analogs) to identify substituent-dependent trends .
  • Binding assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate target affinity discrepancies .
  • Proteomics : Perform pull-down assays with biotinylated derivatives to map off-target interactions .

Q. What experimental designs are recommended for studying metabolic stability?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • Isotope labeling : Synthesize deuterated analogs to trace metabolic pathways .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Methodological Recommendations

  • Synthetic reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to ensure consistency .
  • Data validation : Cross-check computational predictions with orthogonal assays (e.g., in vitro + in silico) .
  • Controlled degradation studies : Use accelerated stability testing (40°C/75% RH) to identify degradation products .

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